N-(3-Buten-1-yl)phthalimide
Overview
Description
N-(3-Buten-1-yl)phthalimide is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.23 g/mol . It is a derivative of phthalimide, characterized by the presence of a butenyl group attached to the nitrogen atom of the phthalimide ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Buten-1-yl)phthalimide can be synthesized through the reaction of phthalic anhydride with 3-buten-1-amine in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imide bond. The resulting product is a white crystalline solid with a melting point of 52°C.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-Buten-1-yl)phthalimide undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the imide group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
N-(3-Buten-1-yl)phthalimide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Industry: Utilized in the development of agrochemicals, polymers, and dyes.
Mechanism of Action
The mechanism of action of N-(3-Buten-1-yl)phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, lacking the butenyl group.
N-(2-Buten-1-yl)phthalimide: A similar compound with a different position of the double bond.
N-(3-Butyn-1-yl)phthalimide: A derivative with a triple bond instead of a double bond.
Uniqueness
N-(3-Buten-1-yl)phthalimide is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and development .
Biological Activity
N-(3-Buten-1-yl)phthalimide is a compound that belongs to the phthalimide family, which is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.23 g/mol
- Melting Point : 52 °C
- Purity : ≥98.0% (by HPLC)
These properties indicate that the compound is stable and suitable for biological evaluations .
Antiproliferative Activity
Recent studies have highlighted the significant antiproliferative activity of this compound and its derivatives against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for several phthalimide derivatives, including this compound:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast) | 9.66 |
This compound | UMUC-3 (Bladder) | 19.81 |
Phthalimide Derivative 4c | MV4-11 (Leukemia) | 33.25 |
Phthalimide Derivative 4d | A549 (Lung) | 41.07 |
The data indicates that this compound exhibits potent activity against breast and bladder cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : Phthalimides have been shown to inhibit enzymes such as human neutrophil elastase (HNE), which plays a role in cancer progression .
- Selective Cytotoxicity : Studies indicate that certain derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from phthalimide showed significantly lower toxicity against normal fibroblast cells compared to cancer cells .
- Molecular Docking Studies : In silico analyses have revealed potential binding interactions with key enzymes like DNMT1 and VEGFR2, which are implicated in tumor growth and angiogenesis .
Study 1: Antiproliferative Effects on HeLa Cells
In a study evaluating various phthalimide derivatives, it was found that specific compounds significantly reduced proliferation in HeLa cells (cervical cancer), with some compounds showing over 40% inhibition without affecting normal fibroblast cells . This selectivity highlights the therapeutic potential of these compounds.
Study 2: Structure–Activity Relationship (SAR)
A systematic SAR study revealed that modifications in the phthalimide structure could enhance biological activity. For example, substituents at specific positions on the phthalimide ring were found to influence potency against different cancer cell lines . Such findings can guide future drug design efforts.
Properties
IUPAC Name |
2-but-3-enylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOLXCKKXHSEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320898 | |
Record name | N-(3-Buten-1-yl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-32-5 | |
Record name | 52898-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Buten-1-yl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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